

Application Notes and Protocols for Assessing K-Ras Target Engagement

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Compound of Interest

Compound Name: *K-Ras ligand-Linker Conjugate 6*

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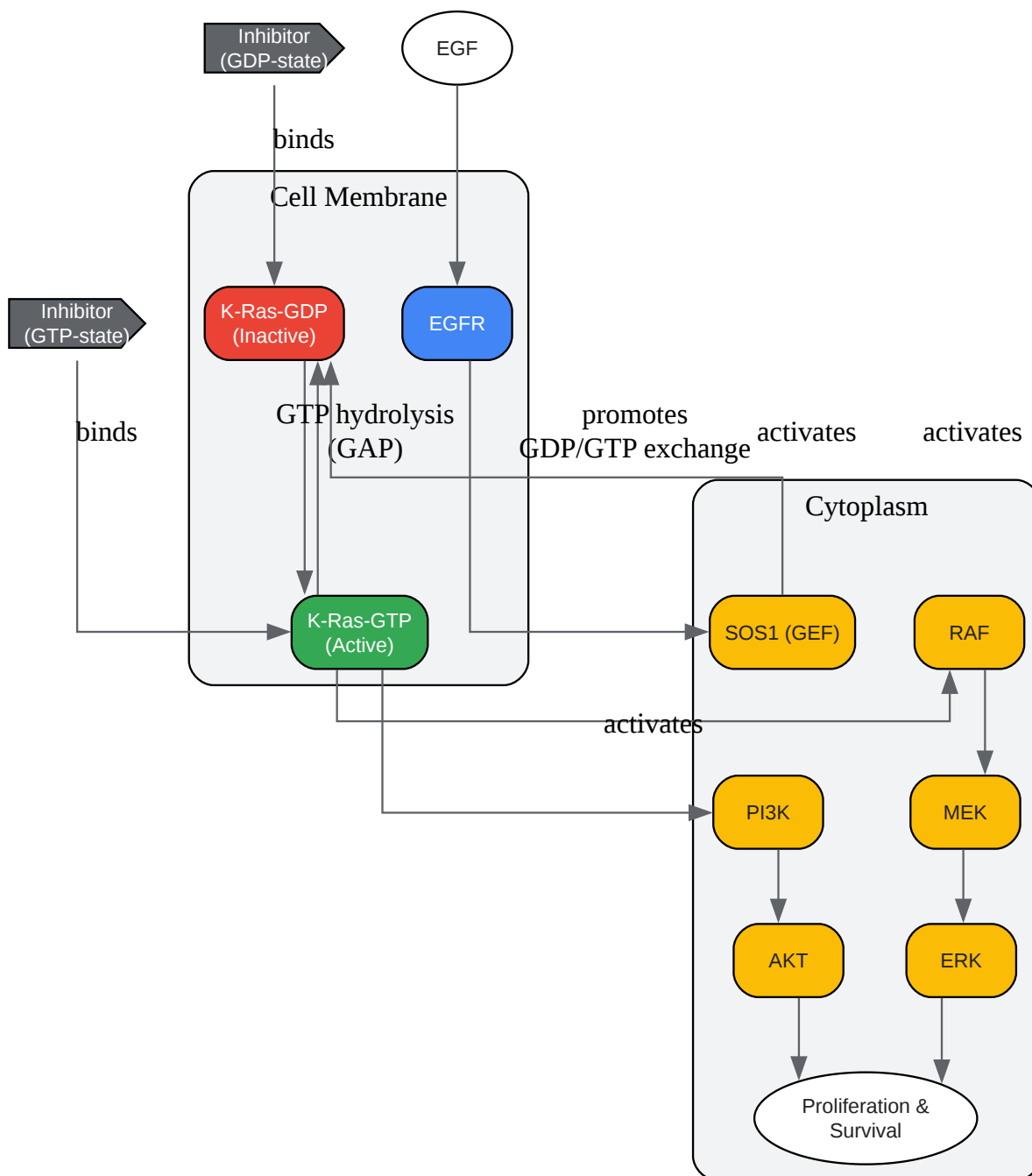
These application notes provide a comprehensive overview of current methodologies for assessing the engagement of small molecule inhibitors with the K-Ras protein. Detailed protocols for key biochemical and cellular assays are provided to enable researchers to effectively evaluate compound potency and selectivity, crucial for the development of novel cancer therapeutics.

Introduction to K-Ras Target Engagement

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Activating mutations in the KRAS gene are among the most common drivers of human cancers. The development of inhibitors that directly target mutant K-Ras, particularly the G12C variant, has been a significant breakthrough in oncology. Assessing whether these inhibitors bind to their intended target in a cellular context is a critical step in drug discovery and development. This document outlines several widely used methods for quantifying K-Ras target engagement.

K-Ras Signaling Pathway

K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state. Upstream signals, such as those from epidermal growth factor receptor (EGFR), activate guanine nucleotide exchange factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, turning K-Ras "on". This active state allows K-Ras to interact with and activate downstream effector proteins, including RAF, which initiates the MAPK/ERK signaling cascade, and PI3K, which activates the AKT pathway. These pathways ultimately drive cell growth and proliferation. Inhibitors can target K-Ras in either the GDP-bound (inactive) or GTP-bound (active) state, preventing downstream signaling.



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K-Ras Signaling Pathway Diagram.

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of several key K-Ras inhibitors against various K-Ras mutants. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Biochemical Assay Data for K-Ras Inhibitors

Compound	Target Mutant	Assay Type	KD (nM)	IC50 (nM)	Reference
MRTX1133	KRAS(G12D)	Biochemical Binding	<1	0.14	[1][2]
KRAS(WT)	Biochemical Binding	No binding	5.37	[1][2]	
KRAS(G12C)	Biochemical Binding	No binding	4.91	[1][2]	
KRAS(G12V)	Biochemical Binding	No binding	7.64	[1][2]	
MRTX849	KRAS(G12C)	Biochemical Binding	9.59	-	[1]
KRAS(WT)	Biochemical Binding	No binding	-	[1]	
KRAS(G12D)	Biochemical Binding	No binding	-	[1]	
KRAS(G12V)	Biochemical Binding	No binding	-	[1]	
AMG510	KRAS(G12C)	Nucleotide Exchange	-	8.88	[1][2]
KRAS(WT)	Nucleotide Exchange	-	>100,000	[1][2]	
KRAS(G12D)	Nucleotide Exchange	-	>100,000	[1][2]	
KRAS(G12V)	Nucleotide Exchange	-	>100,000	[1][2]	
Adagrasib	KRAS(G12C)	-	-	-	[3]

Table 2: Cellular Target Engagement and Anti-proliferative Activity

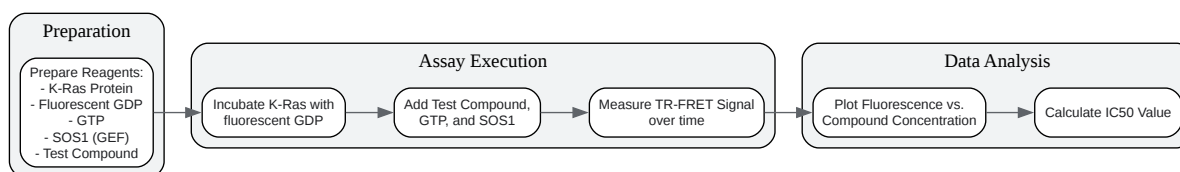
Compound	Cell Line	KRAS Mutant	Assay Type	EC50 (nM)	Reference
MRTX849	MIA PaCa-2	G12C	p-ERK Inhibition	~10	[4]
H358	G12C	Cell Viability	~50	[4]	
AMG510	H358	G12C	p-ERK Inhibition	~10	[5]
H2122	G12C	Cell Viability	~20	[5]	
Adagrasib	NCI-H2030	G12C	Cell Growth Inhibition	<10 (with K-975)	[6]
HOP 62	G12C	Cell Growth Inhibition	<10 (with K-975)	[6]	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Based Nucleotide Exchange Assay

This biochemical assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP for GTP on the K-Ras protein, a key step in its activation.[1][2][7]



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TR-FRET Nucleotide Exchange Assay Workflow.

Materials:

- Purified recombinant K-Ras protein (wild-type or mutant)
- Fluorescently labeled GDP (e.g., BODIPY-GDP)
- Guanosine triphosphate (GTP)
- Purified SOS1 (or other GEF)
- Test compounds
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)
- 384-well microplates
- Plate reader capable of TR-FRET measurements

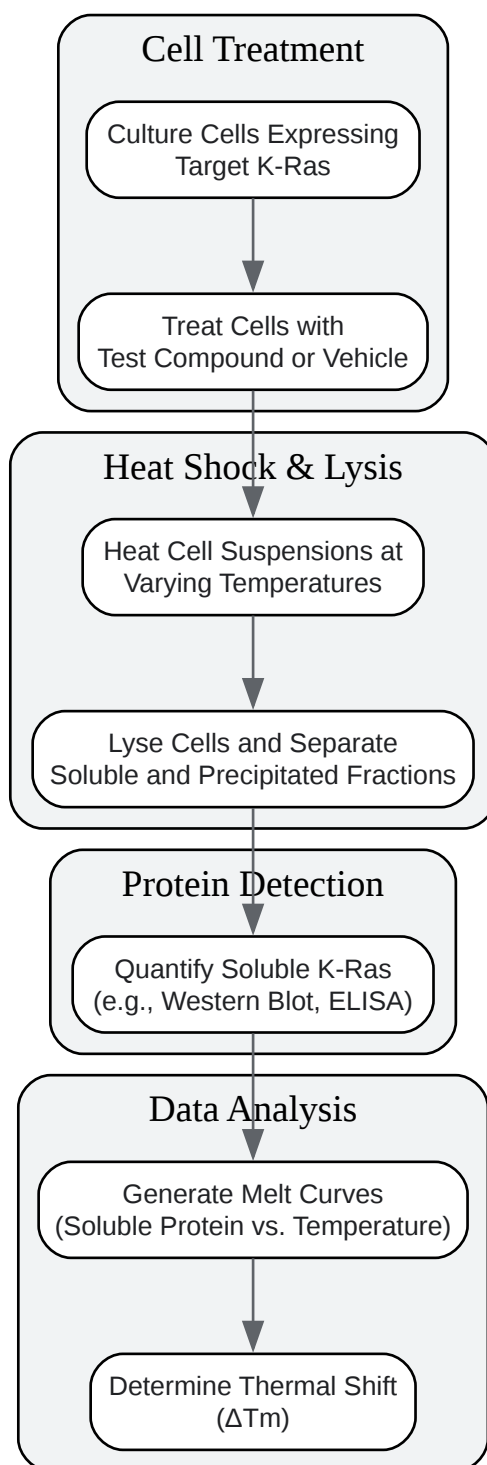
Protocol:

- Reagent Preparation:
 - Prepare a stock solution of K-Ras protein in assay buffer.
 - Prepare a stock solution of fluorescently labeled GDP.
 - Prepare a stock solution of GTP.
 - Prepare a stock solution of SOS1.
 - Prepare serial dilutions of the test compound in DMSO, then dilute in assay buffer.
- K-Ras Labeling:
 - Incubate the K-Ras protein with a molar excess of fluorescent GDP for at least 1 hour at 4°C to allow for binding.

- Assay Setup:
 - Add the K-Ras-fluorescent GDP complex to the wells of a 384-well plate.
 - Add the serially diluted test compounds to the wells.
 - Initiate the exchange reaction by adding a mixture of GTP and SOS1 to all wells.
- Measurement:
 - Immediately place the plate in a TR-FRET-capable plate reader.
 - Measure the fluorescence signal at regular intervals for a specified period (e.g., 30-60 minutes). The displacement of fluorescent GDP by GTP will lead to a decrease in the FRET signal.
- Data Analysis:
 - For each compound concentration, calculate the rate of nucleotide exchange.
 - Plot the exchange rate as a function of compound concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.^{[1][8][9][10][11]}



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Cellular Thermal Shift Assay (CETSA®) Workflow.

Materials:

- Cancer cell line expressing the K-Ras mutant of interest
- Cell culture medium and reagents
- Test compounds
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- Reagents for protein quantification (e.g., antibodies for Western blot or ELISA kit)

Protocol:

- Cell Culture and Treatment:
 - Culture cells to ~80% confluency.
 - Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in serum-free media.
- Harvesting and Heating:
 - Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
 - Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
- Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Protein Quantification:
 - Carefully collect the supernatant (soluble fraction).
 - Quantify the amount of soluble K-Ras in each sample using a suitable method like Western blotting or ELISA.
- Data Analysis:
 - Plot the amount of soluble K-Ras as a function of temperature for both the compound-treated and vehicle-treated samples.
 - Fit the data to a sigmoidal curve to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is denatured.
 - The difference in T_m between the treated and vehicle samples (ΔT_m) indicates the degree of target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that allows for the real-time measurement of binding affinity and kinetics between a ligand (e.g., K-Ras) and an analyte (e.g., an inhibitor).[\[12\]](#)[\[13\]](#)
[\[14\]](#)[\[15\]](#)

Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Purified recombinant K-Ras protein
- Test compounds
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)

- Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

- Chip Preparation and Ligand Immobilization:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Inject the purified K-Ras protein in immobilization buffer over the activated surface to allow for covalent coupling.
 - Deactivate any remaining active esters with ethanolamine.
- Analyte Binding:
 - Prepare a series of dilutions of the test compound in running buffer.
 - Inject the compound solutions over the sensor surface with immobilized K-Ras at a constant flow rate.
 - Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the compound to K-Ras.
 - After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
- Data Analysis:
 - The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_D = k_d/k_a$).

Mass Spectrometry-Based Target Engagement

Mass spectrometry (MS) offers a highly sensitive and direct way to quantify target engagement, particularly for covalent inhibitors. This method can distinguish between the unbound (free) and drug-bound forms of K-Ras.^{[16][17][18][19][20][21]}

Materials:

- Cell or tissue samples treated with a covalent K-Ras inhibitor
- Lysis buffer
- Reagents for protein digestion (e.g., trypsin)
- Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

- **Sample Preparation:**
 - Lyse the treated cells or tissues and extract the total protein.
 - Optional: Enrich for K-Ras using immunoprecipitation.
 - Digest the proteins into smaller peptides using trypsin.
- **LC-MS/MS Analysis:**
 - Separate the peptides by liquid chromatography.
 - Analyze the peptides by mass spectrometry. The covalent binding of the inhibitor to the target peptide (containing the reactive cysteine) will result in a specific mass shift that can be detected.
- **Data Analysis:**
 - Quantify the peak areas for both the unbound and drug-bound peptides.
 - Calculate the percentage of target engagement by comparing the abundance of the drug-bound peptide to the total amount of the target peptide (unbound + bound).

Conclusion

The methods described in these application notes provide a robust toolkit for assessing K-Ras target engagement. The choice of assay will depend on the specific research question, the

stage of drug development, and the available resources. Biochemical assays like TR-FRET are well-suited for high-throughput screening of compound libraries, while cellular assays such as CETSA® provide crucial information about target engagement in a more physiologically relevant context. Biophysical methods like SPR offer detailed kinetic information, and mass spectrometry provides a highly sensitive and direct measure of target modification, especially for covalent inhibitors. A multi-pronged approach, utilizing a combination of these techniques, will provide the most comprehensive understanding of a compound's interaction with K-Ras and its potential as a therapeutic agent.

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